2-(2,3-dimethoxyphenyl)-1H-pyrrole
Description
2-(2,3-Dimethoxyphenyl)-1H-pyrrole is a heterocyclic aromatic compound featuring a pyrrole ring substituted with a 2,3-dimethoxyphenyl group. The methoxy substituents at the 2- and 3-positions of the phenyl ring introduce steric and electronic effects that influence its chemical reactivity and biological activity. This compound is often synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in regioselective synthesis protocols involving aryl boronic esters and halogenated precursors . Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 203.24 g/mol (calculated).
Key spectral data includes ¹H NMR (δ: 6.80–7.20 ppm for aromatic protons) and ¹³C NMR (δ: 56.2, 60.3 ppm for methoxy carbons) . The compound’s structural complexity makes it a candidate for pharmacological studies, particularly in dopamine receptor binding, as seen in analogs with modified substituents .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H13NO2/c1-14-11-7-3-5-9(12(11)15-2)10-6-4-8-13-10/h3-8,13H,1-2H3 |
InChI Key |
ZEMVYMDHTRGXLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=CC=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
Table 1: Key Structural and Spectral Comparisons
Key Observations :
- Electronic Effects: The 3-cyano substituent in 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile introduces electron-withdrawing effects, reducing electron density on the pyrrole ring compared to the parent compound .
- Steric Hindrance: The 2,3-dimethoxyphenyl group creates steric bulk, which influences regioselectivity in reactions such as acylation.
Thermal and Stability Properties
- Thermal Degradation: Derivatives with electron-withdrawing groups (e.g., 3-cyano) exhibit higher thermal stability (decomposition >250°C) compared to the parent compound (~200°C) .
- Crystallinity: X-ray diffraction studies of 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile reveal planar geometry with intermolecular hydrogen bonds stabilizing the crystal lattice, a feature absent in non-polar analogs like 2-(2-methoxyphenyl)-1H-pyrrole .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
